3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile

Catalog No.
S12231300
CAS No.
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile

Product Name

3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile

IUPAC Name

3-oxo-3-[1-(2-phenylethyl)pyrrol-2-yl]propanenitrile

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c16-10-8-15(18)14-7-4-11-17(14)12-9-13-5-2-1-3-6-13/h1-7,11H,8-9,12H2

InChI Key

CVPBGDJINXNBNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC=C2C(=O)CC#N

3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile is a chemical compound with the molecular formula C₁₅H₁₄N₂O and a molecular weight of approximately 238.2845 g/mol. It features a pyrrole ring substituted with a phenethyl group and a nitrile functional group, contributing to its unique properties. The compound is identified by its CAS number 1403564-76-0 and is classified as an irritant .

The reactivity of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, particularly with amines or alcohols.
  • Hydrolysis: In the presence of water and acid or base, the nitrile can hydrolyze to form corresponding carboxylic acids.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's potential for further chemical modifications.

The synthesis of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile typically involves several steps:

  • Formation of Pyrrole Derivative: A pyrrole compound is synthesized through cyclization reactions involving α,β-unsaturated carbonyl compounds.
  • Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution or dehydration reactions involving appropriate precursors.
  • Final Coupling Reaction: The phenethyl group is added through coupling reactions, often utilizing palladium-catalyzed cross-coupling methods.

These methods allow for the efficient production of the compound in laboratory settings.

3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Chemical Research: Used in studies exploring the reactivity and properties of pyrrole derivatives.

Further exploration into its applications could reveal additional uses in medicinal chemistry and materials science.

Several compounds share structural similarities with 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrileC₇H₆N₂OSimpler structure; lacks phenethyl substitution
3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrileC₁₁H₈N₂OSContains a thienyl group; different biological activity
3-(2,5-Dimethyl-1-phenethyl-1H-pyrrol)-3-oxo-propionitrileC₁₇H₁₈N₂OMore complex structure; additional methyl substitutions

The presence of the phenethyl group in 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile differentiates it from other similar compounds, potentially influencing its biological activity and reactivity.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

238.110613074 g/mol

Monoisotopic Mass

238.110613074 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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